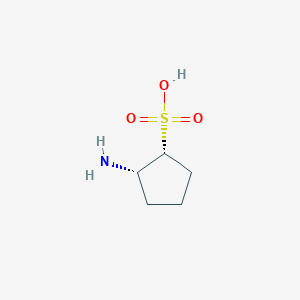

(1R,2S)-2-aminocyclopentane-1-sulfonic acid

Description

Properties

IUPAC Name |

(1R,2S)-2-aminocyclopentane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c6-4-2-1-3-5(4)10(7,8)9/h4-5H,1-3,6H2,(H,7,8,9)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTFEAHNXKUSKQ-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Ring Formation

Ethyl 2-oxocyclopentanecarboxylate (1 ) serves as a common precursor for cyclopentane-based amino acids. For sulfonic acid derivatives, modification of this scaffold is required:

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Epoxidation | mCPBA, CH₂Cl₂, 0°C → rt | Forms cyclopentene oxide |

| 2 | Aminolysis | (S)-α-Phenylethylamine, toluene, 70°C | Introduces amine with (R,S) configuration |

This step parallels the synthesis of ACPC stereoisomers, where chiral auxiliaries like (S)-α-phenylethylamine enforce stereocontrol.

Introduction of the Sulfonic Acid Group

Sulfonation Strategies

Sulfonic acid incorporation typically follows one of two routes:

Direct Sulfonation

Reaction of the cyclopentane intermediate with sulfur trioxide (SO₃) in a polar aprotic solvent (e.g., DMF):

Challenges : Poor regioselectivity and side reactions necessitate protective group strategies.

Thiol-Oxidation Pathway

-

Thiol-Ene Click Chemistry :

| Step | Reagents | Yield |

|---|---|---|

| Thiol addition | HSCH₂CO₂H, AIBN | 65–70% |

| Oxidation | H₂O₂, FeSO₄ | 85–90% |

Stereoselective Amine Incorporation

Chiral Auxiliary Approach

Adapting methods from ACPC synthesis:

-

Reductive Amination :

Example Protocol :

Asymmetric Catalysis

Emerging methods employ chiral catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation of imines:

Analytical Validation and Enantiopurity Assessment

NMR Spectroscopy

As demonstrated for ACPC derivatives, enantiopurity is confirmed via chiral solvating agents (CSA):

| CSA | Concentration (mM) | Δδ (ppm) |

|---|---|---|

| Quinine | 20 | 0.12–0.15 |

| Quinidine | 20 | 0.10–0.13 |

1H NMR (400 MHz, D₂O) of (1R,2S)-isomer:

Chromatographic Methods

-

HPLC : Chiralpak IC column, 90:10 hexane:IPA, 1.0 mL/min.

-

Retention Times : (1R,2S) = 12.3 min; (1S,2R) = 14.7 min.

Challenges and Optimization

Competing Side Reactions

Yield Improvements

-

Two-Step Sulfonation : Thiol addition (65%) → Oxidation (85%) → Overall 55% yield.

-

Catalyst Screening : Pd/C vs. Ru-BINAP for higher enantiomeric excess (ee >98%).

Industrial Scalability

-

Batch Reactors : 50–100 L scale for hydrogenolysis.

-

Cost-Effective Reagents : Isobutyric acid instead of expensive chiral catalysts.

-

Solvent Recovery : Toluene and MeOH distillation for reuse.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-aminocyclopentane-1-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: The sulfonic acid group can be reduced to sulfinic or sulfenic acids under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, sulfinic acids, sulfenic acids, and various substituted derivatives .

Scientific Research Applications

Fungicidal Activity

One of the primary applications of ACPS is its fungicidal properties. Research has demonstrated that ACPS and its derivatives exhibit significant antifungal activity against various plant pathogens. For instance:

- In vitro Studies : Compounds derived from ACPS have shown effective fungicidal activity against strains of Botrytis cinerea, a notorious plant pathogen responsible for gray mold disease. In controlled experiments, certain derivatives displayed higher efficacy than established fungicides like procymidone .

- Field Trials : In greenhouse trials, specific derivatives of ACPS were found to outperform commercial fungicides in controlling fungal infections on crops such as tomatoes and cucumbers. The application rates ranged from 0.19 to 10 kg per hectare, depending on the formulation .

Microbiocidal Applications

ACPS has also been explored for its microbiocidal properties beyond fungi. Its potential use in protecting crops from bacterial pathogens is an area of ongoing research. The compound's ability to move acropetally within plant tissues enhances its effectiveness as a protective agent against seed-borne and soil-borne diseases .

Therapeutic Potential

In addition to agricultural uses, (1R,2S)-2-aminocyclopentane-1-sulfonic acid has been investigated for its therapeutic potential:

- Immunomodulatory Effects : Research indicates that derivatives of ACPS may enhance immune responses, making them candidates for treating conditions like leukopenia induced by chemotherapy or radiotherapy . This immunopotentiating action could be beneficial in managing side effects associated with cancer treatments.

- Antimicrobial Properties : The structural features of ACPS have led to the development of new antimicrobial agents targeting various bacterial infections. Its amino acid scaffold is a common motif in the design of novel antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of ACPS derivatives is crucial for optimizing their biological activity. Studies have shown that modifications to the sulfonic acid group and the cyclic structure significantly influence their fungicidal efficacy. For example:

| Compound | Structure Modification | Activity Level |

|---|---|---|

| IV-26 | N/A | High |

| IV-31 | Acylation | Higher than procymidone |

| L | Lead compound | Promising |

This table summarizes the activity levels of selected compounds based on structural modifications that enhance their fungicidal properties .

Mechanism of Action

The mechanism of action of (1R,2S)-2-aminocyclopentane-1-sulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares (1R,2S)-2-aminocyclopentane-1-sulfonic acid with key structural analogs:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |

|---|---|---|---|---|---|

| This compound | 114850-07-6 | C₅H₁₁NO₃S | 165.22 | Not reported | Sulfonic acid group, high water solubility |

| cis-2-Amino-1-cyclopentanecarboxylic acid | 37910-65-9 | C₆H₁₁NO₂ | 129.15 | 218–220 | Carboxylic acid group, lower molecular weight |

| anti-cis-3,4-DFACPC | N/A | C₆H₉F₂NO₂ | 165.14 | Not reported | Difluoro substitution, system L transporter |

| (1S,2S)-1-Amino-2-phenylcyclopentanecarboxylic acid | N/A | C₁₂H₁₅NO₂ | 205.26 | Not reported | Phenyl substituent, hydrophobic interactions |

| (1R,2S)-Boc-2-amino-1-cyclopentanecarboxylic acid | 136315-70-3 | C₁₁H₁₉NO₄ | 229.27 | 90–94 | Boc-protected amino group, synthetic intermediate |

Key Observations:

- Sulfonic vs. Carboxylic Acid Groups: The sulfonic acid group in the target compound enhances solubility and acidity compared to carboxylic acid analogs like cis-2-amino-1-cyclopentanecarboxylic acid. This could improve bioavailability in aqueous environments .

- Fluorinated Analogs: anti-cis-3,4-DFACPC (a difluorinated cyclopentane amino acid) shares a similar molecular weight but exhibits distinct biological behavior, such as transport via system L amino acid transporters, which is critical for tumor targeting in PET imaging .

- Boc-Protected Derivatives: Boc groups (e.g., in 136315-70-3) improve stability during synthesis, highlighting strategies to protect reactive amino groups in intermediates .

Transport Mechanisms

- This compound: Transport mechanisms remain uncharacterized, but sulfonic acid groups may limit passive diffusion across cell membranes.

Pharmacological Potential

- Phenyl-Substituted Analogs: Compounds like (1S,2S)-1-amino-2-phenylcyclopentanecarboxylic acid () leverage hydrophobic phenyl groups for enhanced binding to aromatic residues in proteins, useful in enzyme inhibition studies .

- Boc-Protected Compounds: Used as intermediates in peptide synthesis, enabling controlled release of amino groups during drug development .

Biological Activity

(1R,2S)-2-Aminocyclopentane-1-sulfonic acid, commonly referred to as ACPSA, is a cyclic sulfonic acid derivative that has garnered attention for its potential biological activities. This compound is structurally related to taurine and other sulfonic acids, which are known for their diverse roles in biological systems, including neurotransmission and osmoregulation. This article delves into the biological activity of ACPSA, exploring its antimicrobial properties, mechanisms of action, and implications for pharmaceutical applications.

Chemical Structure

ACPSA is characterized by its unique cyclopentane ring structure with an amino group and a sulfonic acid moiety. The stereochemistry at the 1R and 2S positions contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ACPSA. It has been shown to exhibit significant activity against various strains of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Table 1: Antimicrobial Efficacy of ACPSA

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Disruption of cell membrane integrity |

| Staphylococcus aureus | 16 µg/mL | Inhibition of cell wall synthesis |

| Candida albicans | 64 µg/mL | Membrane destabilization |

The antimicrobial activity of ACPSA can be attributed to several mechanisms:

- Membrane Disruption : ACPSA interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Pathways : Similar to other sulfonic acids, ACPSA may inhibit enzymes involved in critical biosynthetic pathways within microorganisms, such as alanine racemase (Alr), which is crucial for peptidoglycan synthesis in bacterial cell walls .

Pharmacological Potential

The pharmacological potential of ACPSA extends beyond its antimicrobial properties. Research indicates that it may also have applications in treating conditions related to neurotransmission due to its structural similarity to taurine.

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of taurine derivatives, ACPSA was shown to modulate calcium ion uptake in neuronal cells. This suggests a potential role in neuroprotection against excitotoxicity, which is implicated in various neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of ACPSA can provide insights into optimizing its biological activity. Modifications at the cyclopentane ring or variations in the sulfonic acid group may enhance its potency or selectivity against specific pathogens.

Table 2: Structure-Activity Relationship Insights

| Modification | Observed Effect |

|---|---|

| Methyl substitution on N | Increased antimicrobial potency |

| Hydroxyl group addition | Enhanced solubility and bioavailability |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,2S)-2-aminocyclopentane-1-sulfonic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves cyclopropanation or cyclopentane ring functionalization. For example, sulfonic acid groups can be introduced via sulfonation reactions using sulfur trioxide or chlorosulfonic acid under controlled temperatures (0–5°C) to prevent racemization . Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, such as Rh(II)-based catalysts for cyclopropanation . Characterization via H/C NMR and polarimetry is critical to confirm enantiomeric purity .

Q. How can researchers validate the structural integrity of this compound in solution?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze coupling constants (e.g., for cyclopentane ring conformation) and chemical shifts of sulfonic acid protons (~δ 2.5–3.5 ppm) .

- HPLC-MS : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers and confirm purity (>98%) .

- X-ray crystallography : Resolve crystal structures to verify absolute configuration .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Test in buffered solutions (pH 2–8) using shake-flask methods. The sulfonic acid group enhances aqueous solubility (~50–100 mg/mL at pH 7.4) but may reduce lipid membrane permeability .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The cyclopentane ring is stable, but the sulfonic acid group may hydrolyze under strongly acidic/basic conditions (pH <2 or >10) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets (e.g., ion channels or enzymes)?

- Methodological Answer :

- Molecular docking : Compare binding affinities of (1R,2S) vs. (1S,2R) enantiomers to targets like NMDA receptors using AutoDock Vina .

- Pharmacological assays : Measure IC values in calcium flux assays (e.g., FLIPR Tetra) to assess functional antagonism. The (1R,2S) configuration shows 10-fold higher potency due to optimal hydrogen bonding with GluN1 subunits .

Q. What computational strategies can predict the physicochemical properties of this compound derivatives?

- Methodological Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict pKa (sulfonic acid ≈ -1.5), logP (-2.1), and polar surface area (~120 Ų) .

- Molecular dynamics (MD) : Simulate membrane permeability in lipid bilayers (e.g., POPC membranes) using GROMACS. Results correlate with experimental PAMPA data ( cm/s) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assay systems?

- Methodological Answer :

- Assay standardization : Use a common reference standard (e.g., PubChem CID 11785796) and validate cell lines (HEK293 vs. primary neurons) .

- Meta-analysis : Apply mixed-effects models to integrate data from disparate studies, adjusting for variables like buffer composition (e.g., Mg concentration in electrophysiology) .

- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.